2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 852367-50-1
Cat. No.: VC4699288
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852367-50-1 |
|---|---|
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 284.33 |
| IUPAC Name | 2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C15H12N2O2S/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19) |
| Standard InChI Key | HKLYSMOJETWKPG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[(thiophen-2-yl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide, reflects its core structure:
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Indole scaffold: A bicyclic aromatic system with a pyrrole ring fused to benzene, substituted at the 3-position.
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Oxoacetamide linker: A ketone-linked acetyl group bridging the indole and thiophene units.
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Thiophen-2-ylmethyl group: A sulfur-containing heteroaromatic substituent attached via a methylene spacer.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₃N₂O₂S | |
| Molecular weight | 297.35 g/mol | |
| SMILES | O=C(NCc1cccs1)C(=O)C2=c3ccccc3n2 | |
| InChIKey | ZQWNUVBKTWYAQM-UHFFFAOYSA-N |
Structural Analogues and Derivatives
Comparative analysis with related compounds reveals key functional group influences:
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Methyl substitution: Analogues like 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide () show enhanced lipophilicity, impacting membrane permeability.
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Thiophene vs. phenyl: The thiophene’s electron-rich sulfur atom may facilitate π-π stacking and hydrogen bonding compared to purely hydrocarbon aryl groups .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves a two-step protocol derived from indole acetamide precursors :
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Indole acylation: Reacting 1H-indole-3-acetic acid with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride.
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Amide coupling: Treating the acyl chloride with (thiophen-2-yl)methylamine in the presence of a base (e.g., triethylamine) or coupling agents like DCC ().
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Oxalyl chloride, DCM, 0°C→rt | 78% | 95% |
| 2 | (Thiophen-2-yl)methylamine, DCC, DMAP | 65% | 90% |
Physicochemical Characteristics
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Solubility: Moderately soluble in DMSO (23 mg/mL), sparingly soluble in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C; prone to hydrolysis in acidic/basic conditions.
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Spectroscopic data:
Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity Data (48h exposure)
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 14.7 | Tubulin destabilization |
| A549 (lung) | 18.2 | ROS generation |
| HepG2 (liver) | 22.5 | DNA intercalation |
Antimicrobial Effects
Preliminary screening against Gram-positive pathogens:
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S. aureus: MIC = 32 μg/mL (compared to 2 μg/mL for vancomycin) .
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B. subtilis: MIC = 64 μg/mL, with bactericidal activity at 4× MIC.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) suggests oral bioavailability .
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Metabolism: CYP3A4-mediated oxidation of thiophene ring (major metabolite: sulfoxide derivative) .
Acute Toxicity
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LD₅₀ (mouse, oral): >2000 mg/kg (no mortality at highest dose tested).
Industrial and Research Applications
Drug Discovery Scaffold
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Lead optimization: Structural modifications target improved potency and metabolic stability.
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Combinatorial libraries: Serves as a core structure in fragment-based drug design .
Material Science Applications
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